Lactaral

Catalog No.
S13425626
CAS No.
54462-53-2
M.F
C15H20O2
M. Wt
232.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lactaral

CAS Number

54462-53-2

Product Name

Lactaral

IUPAC Name

4-[(2R)-2-(4,4-dimethylcyclopenten-1-yl)propyl]furan-3-carbaldehyde

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

InChI

InChI=1S/C15H20O2/c1-11(12-4-5-15(2,3)7-12)6-13-9-17-10-14(13)8-16/h4,8-11H,5-7H2,1-3H3/t11-/m1/s1

InChI Key

VTVXUNQJWFOXFX-LLVKDONJSA-N

Canonical SMILES

CC(CC1=COC=C1C=O)C2=CCC(C2)(C)C

Isomeric SMILES

C[C@H](CC1=COC=C1C=O)C2=CCC(C2)(C)C

Lactaral is a monoterpenoid.
Lactaral is a natural product found in Lactarius scrobiculatus with data available.

Lactaral is a sesquiterpene compound primarily derived from the genus Lactarius, a group of fungi known for their distinctive milky latex. This compound exhibits a unique structure characterized by a complex arrangement of carbon atoms, typically featuring multiple rings and functional groups. Lactaral is notable for its potential biological activities, which have garnered interest in both pharmacological and ecological research.

Typical of sesquiterpenes, including:

  • Nucleophilic Substitution: Lactaral can undergo nucleophilic attacks, particularly at allylic positions, leading to the formation of various derivatives.
  • Cyclization Reactions: The compound can participate in cyclization processes, forming new cyclic structures under specific conditions.
  • Rearrangement Reactions: Lactaral may also undergo rearrangements that alter its carbon skeleton, potentially leading to biologically active metabolites.

These reactions are facilitated by various catalysts, including Lewis acids, which enhance regioselectivity and yield in synthetic pathways involving Lactaral .

Research indicates that Lactaral possesses significant biological activities:

  • Antimicrobial Properties: Studies have shown that Lactaral exhibits antimicrobial effects against various pathogens, making it a candidate for developing natural preservatives or therapeutic agents.
  • Antioxidant Activity: The compound has demonstrated antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
  • Insecticidal Effects: The milky latex from which Lactaral is derived plays a role in protecting fungi from insect predation, suggesting potential applications in pest management .

Lactaral can be synthesized through several methods:

  • Natural Extraction: The most straightforward method involves extracting Lactaral from Lactarius species using solvents like ethanol or methanol.
  • Chemical Synthesis: Synthetic routes have been developed that utilize starting materials such as simple terpenes or organometallic reagents. For example, stereoselective synthesis methods involving dialkylcopper reagents have been documented .
  • Enzymatic Synthesis: Recent advancements include enzymatic methods that offer greener alternatives for synthesizing Lactaral and its derivatives .

Lactaral has several promising applications:

  • Pharmaceuticals: Due to its antimicrobial and antioxidant properties, Lactaral is being explored as a potential active ingredient in drugs.
  • Food Industry: Its preservative qualities could be harnessed to enhance food safety and shelf life.
  • Agriculture: The insecticidal properties may find use in developing natural pesticides, reducing reliance on synthetic chemicals.

Interaction studies involving Lactaral focus on its effects when combined with other compounds:

  • Synergistic Effects: Research has indicated that Lactaral may enhance the efficacy of certain antibiotics when used in combination.
  • Metabolic Pathways: Studies exploring how Lactaral interacts with metabolic pathways in organisms help elucidate its mechanism of action and potential side effects .

Lactaral shares structural and functional similarities with other sesquiterpenes. Here are some comparable compounds:

CompoundSourceBiological ActivityUnique Features
CaryophylleneClove oilAnti-inflammatoryBinds to cannabinoid receptors
FarneseneEssential oilsInsect repellentFound in many plants
Germacrene DVarious plantsAntimicrobialContributes to essential oil aroma

Uniqueness of Lactaral

Lactaral's uniqueness lies in its specific structural configuration and the distinct biological activities it exhibits compared to these similar compounds. Its dual role as both an antimicrobial agent and an insect deterrent enhances its potential applications in various fields, particularly in natural product chemistry and sustainable agriculture.

Lactaral was first reported in 1980 by Battaglia, De Bernardi, and colleagues during their investigation of Lactarius scrobiculatus, a milk-cap mushroom endemic to European forests. The compound’s name derives from its genus of origin (Lactarius) and the aldehyde functional group (-al) in its structure. Systematic nomenclature identifies it as (R)-4-(2-(4,4-dimethylcyclopent-1-en-1-yl)propyl)furan-3-carbaldehyde, reflecting its stereochemistry and substituents.

Early structural elucidation relied on nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, which revealed a furan ring substituted with a carbaldehyde group at position 3 and a chiral propyl-cyclopentene side chain at position 4. The absolute configuration at the C2 position was confirmed as R through optical rotation comparisons with synthetic analogs. Lactaral’s CAS registry number (54462-53-2) and PubChem CID (148692) facilitate standardized referencing across chemical databases.

Taxonomic Context in Natural Product Chemistry

Lactaral belongs to the lactarane class of sesquiterpenoids, a group predominantly isolated from Lactarius and Russula genera. These fungi produce sesquiterpenoids as part of their chemical defense arsenal against predators and microbial competitors. Notably, Lactaral co-occurs with related metabolites like vellerolactone and furanether A in Russula sardonia, suggesting conserved biosynthetic pathways across taxonomically related fungi.

Table 1: Taxonomic Distribution of Lactaral

OrganismGenusFamilyReference
Lactarius scrobiculatusLactariusRussulaceae
Russula sardoniaRussulaRussulaceae

The lactarane skeleton, characterized by a bicyclic framework with a furan ring, distinguishes these metabolites from other sesquiterpenoids like humulanes or caryophyllanes. This structural uniqueness has spurred interest in their ecological roles and synthetic biology applications.

Molecular Formula and Weight

Lactaral possesses the molecular formula C₁₅H₂₀O₂ with a molecular weight of 232.32 grams per mole [1]. The compound exhibits an exact mass of 232.146329876 daltons and an identical monoisotopic mass of 232.146329876 daltons, reflecting its homogeneous isotopic composition [1]. These molecular parameters classify Lactaral as a medium-sized organic molecule within the monoterpenoid family, containing fifteen carbon atoms, twenty hydrogen atoms, and two oxygen atoms arranged in a complex heterocyclic structure [1].

The molecular weight of 232.32 grams per mole positions Lactaral within the typical range for monoterpenoid derivatives, which generally span from approximately 150 to 300 daltons [3]. The compound demonstrates a topological polar surface area of 30.2 square angstroms, indicating moderate polarity characteristics that influence its solubility and biological interactions [1]. The heavy atom count of seventeen atoms contributes to the overall molecular complexity, with a computed complexity value of 317 according to standard chemical databases [1].

PropertyValue
Molecular FormulaC₁₅H₂₀O₂
Molecular Weight (g/mol)232.32
Exact Mass (Da)232.146329876
Monoisotopic Mass (Da)232.146329876
Topological Polar Surface Area (Ų)30.2
Heavy Atom Count17
Complexity317

Stereochemical Configuration

Lactaral exhibits a single defined stereocenter, specifically at the carbon-2 position of the propyl linking chain, which adopts an R-configuration according to the Cahn-Ingold-Prelog priority rules [1]. This stereochemical assignment follows the systematic approach where substituents are ranked by atomic number, and the spatial arrangement is determined by viewing the molecule with the lowest priority group positioned away from the observer [4] [5]. The R-configuration indicates that when the three highest priority substituents are arranged in decreasing order of priority, they follow a clockwise orientation [4].

The stereochemical designation of Lactaral as (2R) reflects the absolute configuration at this chiral center, distinguishing it from its potential enantiomer [1]. The presence of this single stereocenter renders Lactaral optically active, capable of rotating plane-polarized light in a characteristic manner [5]. The R-configuration at carbon-2 is maintained through the specific spatial arrangement of the 4,4-dimethylcyclopenten-1-yl group, the methyl substituent, and the furan-containing side chain around the chiral carbon atom [1].

This stereochemical feature significantly influences the three-dimensional shape of the molecule and its potential biological interactions [4]. The defined stereochemistry contributes to the compound's overall molecular recognition properties and may affect its binding affinity to biological targets [5]. The stereochemical purity and configuration stability of Lactaral are critical factors in its chemical behavior and potential applications in natural product chemistry [3].

International Union of Pure and Applied Chemistry Nomenclature and Alternative Naming Conventions

The systematic International Union of Pure and Applied Chemistry name for Lactaral is 4-[(2R)-2-(4,4-dimethylcyclopenten-1-yl)propyl]furan-3-carbaldehyde [1]. This comprehensive nomenclature precisely describes the molecular structure by identifying the furan ring as the parent heterocycle, the carbaldehyde functional group at position 3, and the complex substituent chain containing the stereochemical center [1]. The nomenclature follows standard International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple functional groups and stereochemical descriptors [1].

Alternative naming conventions include the simplified designation (R)-4-(2-(4,4-Dimethyl-1-cyclopenten-1-yl)propyl)-3-furancarboxaldehyde, which maintains the essential structural and stereochemical information while using slightly different formatting [1]. The compound is also known by the systematic name 4-[(2R)-2-(4,4-dimethylcyclopenten-1-yl)propyl]uran-3-carbaldehyde, representing a minor variation in the heterocycle designation [1]. Additional database identifiers include the Digital Storage Service Toxicity identification number 40202869 and the Chemical Entities of Biological Interest identification number 211306 [1].

The Chemical Abstracts Service registry number 54462-53-2 serves as the unique identifier for Lactaral in chemical databases and literature [1]. This registration number facilitates accurate identification and cross-referencing of the compound across various scientific and commercial platforms [1]. The molecular descriptor systems include specific International Chemical Identifier codes and Simplified Molecular Input Line Entry System representations that encode the complete structural information in standardized formats [1].

Naming SystemDesignation
International Union of Pure and Applied Chemistry Name4-[(2R)-2-(4,4-dimethylcyclopenten-1-yl)propyl]furan-3-carbaldehyde
Chemical Abstracts Service Number54462-53-2
Alternative Name(R)-4-(2-(4,4-Dimethyl-1-cyclopenten-1-yl)propyl)-3-furancarboxaldehyde
Chemical Entities of Biological Interest Identification211306
Digital Storage Service Toxicity Identification40202869

Comparative Structural Features Among Terpenoid Derivatives

Lactaral exhibits distinctive structural characteristics that differentiate it from other monoterpenoid derivatives while maintaining fundamental terpenoid backbone features [6]. The compound incorporates a furan heterocycle directly attached to an aldehyde functional group, creating a unique furan-3-carbaldehyde motif that distinguishes it from typical monoterpene structures [1] [7]. This heterocyclic component contrasts with the purely carbocyclic frameworks found in most conventional monoterpenes such as geraniol or citronellal [3].

The gem-dimethyl substitution pattern on the cyclopentene ring represents a significant structural feature that influences molecular stability and reactivity [8]. This geminal dimethylation creates increased steric bulk and affects the conformational flexibility of the molecule, similar to effects observed in other gem-dimethyl substituted cyclic compounds [8]. The presence of these geminal methyl groups follows the gem-dialkyl effect, which tends to stabilize smaller ring systems while potentially destabilizing larger rings [9].

The propyl linker connecting the furan and cyclopentene components provides molecular flexibility while maintaining a defined stereochemical center [1]. This structural arrangement differs significantly from the more rigid bicyclic frameworks found in compounds like caryophyllene or the acyclic chains characteristic of geraniol and citronellal [3]. The combination of aromatic furan character with aliphatic cyclopentene features creates a hybrid molecular architecture that spans multiple chemical classifications [6].

Structural ComponentLactaralTypical MonoterpenesUnique Features
Ring SystemsFuran + CyclopenteneCyclohexane/AcyclicHeterocyclic furan incorporation
Functional GroupsAldehyde + AlkeneAlcohol/Aldehyde/AlkeneFuran-3-carbaldehyde unit
Substitution PatternGem-dimethylVarious alkylGeminal dimethylation on cyclopentene
StereochemistrySingle R-centerVariableDefined stereocenter in linker chain
Molecular RigiditySemi-rigidVariableBalanced flexibility-rigidity

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Exact Mass

232.146329876 g/mol

Monoisotopic Mass

232.146329876 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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